2-METHOXY-4-(PROP-2-EN-1-YL)PHENYL N-CYCLOHEXYLCARBAMATE
Overview
Description
2-METHOXY-4-(PROP-2-EN-1-YL)PHENYL N-CYCLOHEXYLCARBAMATE is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(PROP-2-EN-1-YL)PHENYL N-CYCLOHEXYLCARBAMATE typically involves multiple steps. One common method includes the reaction of 2-METHOXY-4-(PROP-2-EN-1-YL)PHENOL with N-CYCLOHEXYLCARBAMOYL CHLORIDE under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-(PROP-2-EN-1-YL)PHENYL N-CYCLOHEXYLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The prop-2-en-1-yl group can be reduced to a propyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-HYDROXY-4-(PROP-2-EN-1-YL)PHENYL N-CYCLOHEXYLCARBAMATE.
Reduction: Formation of 2-METHOXY-4-(PROPYL)PHENYL N-CYCLOHEXYLCARBAMATE.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-METHOXY-4-(PROP-2-EN-1-YL)PHENYL N-CYCLOHEXYLCARBAMATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an anti-inflammatory agent and its effects on cellular pathways.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key player in inflammatory and autoimmune diseases. By blocking STAT3 activation, the compound can reduce inflammation and modulate immune responses . Additionally, it may interact with other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-(PROP-2-EN-1-YL)PHENOL: Known for its anti-inflammatory properties.
4-METHOXY-N-(PROP-2-YN-1-YL)BENZENE-1-SULFONAMIDE: Used in organic synthesis and medicinal chemistry.
2-(4-(2-FLUOROPHENOXY)-1H-PYRAZOL-3-YL)-5-((1-PH-1H-PYRAZOL-4-YL)METHOXY)PHENOL: Investigated for its potential therapeutic applications.
Uniqueness
2-METHOXY-4-(PROP-2-EN-1-YL)PHENYL N-CYCLOHEXYLCARBAMATE stands out due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to inhibit STAT3 activation also makes it a promising candidate for therapeutic applications, particularly in inflammatory and autoimmune diseases.
Properties
IUPAC Name |
(2-methoxy-4-prop-2-enylphenyl) N-cyclohexylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-7-13-10-11-15(16(12-13)20-2)21-17(19)18-14-8-5-4-6-9-14/h3,10-12,14H,1,4-9H2,2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBFFBXKJFKUAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354530 | |
Record name | Carbamic acid, cyclohexyl-, 2-methoxy-4-(2-propenyl)phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668443 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91990-72-6 | |
Record name | Carbamic acid, cyclohexyl-, 2-methoxy-4-(2-propenyl)phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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